3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include a pyrazole ring substituted with methyl and nitro groups, and an amine group at the 5-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
Oxidation: 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Reduction: 3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different reactivity and applications.
4-nitro-1H-pyrazol-5-amine: Lacks the methyl group, affecting its stability and solubility.
3-methyl-4-nitro-1H-pyrazole: Lacks the amine group, altering its biological activity.
Uniqueness
3-methyl-4-nitro-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
2746424-37-1 |
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Molecular Formula |
C4H7ClN4O2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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